molecular formula C12H22HgO4 B14378812 Bis(2-methoxyoxan-3-yl)mercury CAS No. 87989-35-3

Bis(2-methoxyoxan-3-yl)mercury

Cat. No.: B14378812
CAS No.: 87989-35-3
M. Wt: 430.89 g/mol
InChI Key: KCVJMMNXVVCFHT-UHFFFAOYSA-N
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Description

Bis(2-methoxyoxan-3-yl)mercury is an organomercury compound characterized by the presence of two 2-methoxyoxan-3-yl groups bonded to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methoxyoxan-3-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxyoxan-3-yl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyoxan-3-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: It can be reduced to elemental mercury and corresponding 2-methoxyoxan-3-yl derivatives.

    Substitution: The 2-methoxyoxan-3-yl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) oxide, while reduction produces elemental mercury.

Scientific Research Applications

Bis(2-methoxyoxan-3-yl)mercury has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.

    Industry: It is used in the production of specialized materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of bis(2-methoxyoxan-3-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The pathways involved include oxidative stress and disruption of cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: A well-known organomercury compound with significant biological and environmental impact.

    Ethylmercury: Another organomercury compound used in medical applications, such as vaccines.

    Phenylmercury: Used in industrial applications and as a preservative.

Uniqueness

Bis(2-methoxyoxan-3-yl)mercury is unique due to its specific structure and the presence of 2-methoxyoxan-3-yl groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and potential applications in chemistry, biology, medicine, and industry

Properties

CAS No.

87989-35-3

Molecular Formula

C12H22HgO4

Molecular Weight

430.89 g/mol

IUPAC Name

bis(2-methoxyoxan-3-yl)mercury

InChI

InChI=1S/2C6H11O2.Hg/c2*1-7-6-4-2-3-5-8-6;/h2*4,6H,2-3,5H2,1H3;

InChI Key

KCVJMMNXVVCFHT-UHFFFAOYSA-N

Canonical SMILES

COC1C(CCCO1)[Hg]C2CCCOC2OC

Origin of Product

United States

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